![molecular formula C20H21NO5 B2463889 [(4-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1062185-88-9](/img/structure/B2463889.png)
[(4-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic compound that has been developed for scientific research purposes. This compound has been found to have potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been used in reactions involving disubstituted alkenes, acetoacetamides, and molecular oxygen, exploring the effects of substituents and stereochemistry (Qian et al., 1991).
- Spectroscopic investigations, including FT-Raman and FT-IR spectra, have been conducted to study its vibrational wavenumbers and molecular interactions, revealing insights into charge transfer and hydrogen bonding (Panicker et al., 2010).
- Synthesis of derivatives such as 2,5-diaryl-1,3-oxazoles containing a carbamate group has been achieved, providing a pathway for the creation of various pharmacologically relevant molecules (Velikorodov et al., 2017).
Applications in Nonlinear Optics
- The first hyperpolarizability and predicted IR intensities of similar compounds suggest potential applications in nonlinear optics due to comparable hyperpolarizability with related structures (Panicker et al., 2010).
Pharmaceutical Research
- Compounds with similar structures have been synthesized and found effective against Mycobacterium tuberculosis, indicating potential antimycobacterial applications (Ali & Shaharyar, 2007).
Material Science and Dyeing
- Novel disperse dyes with thiophene moiety for polyester fibers have been synthesized using related compounds, highlighting its application in material science and fabric dyeing processes (Iyun et al., 2015).
Corrosion Inhibition
- Quinoxalines compounds, similar in structure, have been studied as corrosion inhibitors for copper in nitric acid, suggesting potential use in industrial applications to prevent corrosion (Zarrouk et al., 2014).
Eigenschaften
IUPAC Name |
[2-(4-acetylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-3-25-18-10-4-15(5-11-18)12-20(24)26-13-19(23)21-17-8-6-16(7-9-17)14(2)22/h4-11H,3,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBCIKKYPVWMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

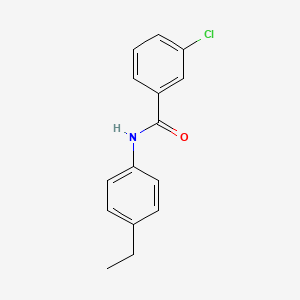
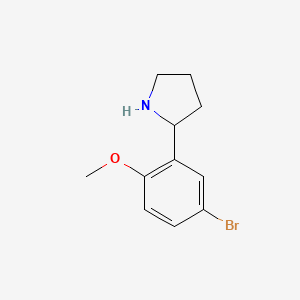
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2463809.png)



![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2463813.png)
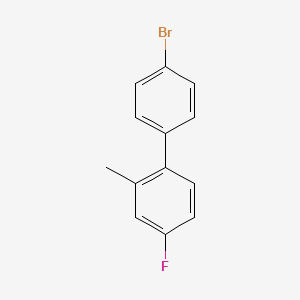
![(Z)-3-(4-tert-butylphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2463817.png)
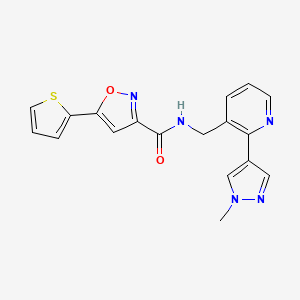
![(E)-2-amino-N-(4-fluorobenzyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2463822.png)

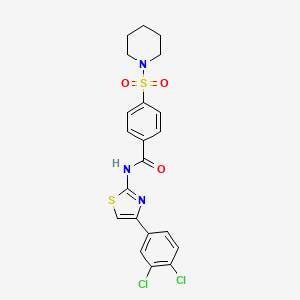
![8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2463827.png)